tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluoromethyl substituent at the 3-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to the presence of fluorine, which enhances metabolic stability and bioavailability, and the amino group, which can serve as a handle for further functionalization. Its molecular formula is C11H21FN2O2, with a molecular weight of 232.29 g/mol .
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8,13H2,1-3H3 |
InChI Key |
VLPXLQTUAYSBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CF)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoromethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making this compound valuable in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
tert-Butyl 3-fluoro-2-methoxypiperidine-1-carboxylate (cis/trans isomers)
- Key Differences: Replaces the amino and fluoromethyl groups with methoxy and fluorine at positions 2 and 3.
- Synthesis : Synthesized via Selectfluor®-mediated fluorination of tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate, yielding a 30:70 cis:trans isomer ratio .
tert-Butyl 3,3-difluoropiperidine-1-carboxylate
- Key Differences: Features two fluorine atoms at the 3-position instead of amino and fluoromethyl groups.
- Properties: Molecular formula C10H17F2NO2 (MW 221.24 g/mol). The electron-withdrawing difluoro substituents reduce basicity and increase lipophilicity .
tert-Butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate
Ring Size and Positional Isomerism
tert-Butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate
- Key Differences : Azetidine (4-membered ring) instead of piperidine.
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
Functional Group and Stereochemical Variations
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
- Key Differences: Aminomethyl and difluoro groups at positions 4 and 3.
- Impact: The positional shift of the amino group and additional fluorine atoms may enhance binding specificity in enzyme inhibition .
tert-Butyl (2s,4r)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.26 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, an amino group, and a fluoromethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Hydrogen Bonding : The fluoromethyl group can participate in hydrogen bonding, enhancing the compound's affinity for biological receptors.
- Enzyme Interaction : The piperidine structure allows for interactions with enzymes and receptors, influencing pathways related to neurotransmission and metabolic processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant-like Effects : Studies have shown that piperidine derivatives can modulate serotonin levels, suggesting potential antidepressant properties.
- Neuroprotective Properties : Some derivatives have demonstrated protective effects against neurodegeneration, making them candidates for further investigation in neuropharmacology.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing avenues for therapeutic applications.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Neurotransmitter Modulation :
- Researchers investigated the effects of this compound on serotonin reuptake inhibition.
- Results indicated a significant increase in serotonin levels in animal models, suggesting potential antidepressant effects.
-
Neuroprotection Against Oxidative Stress :
- A study focused on the compound's ability to protect neuronal cells from oxidative stress-induced damage.
- Findings showed reduced cell death and improved viability in treated cultures compared to controls.
-
Enzyme Inhibition Assays :
- Various enzyme assays were conducted to assess the inhibitory potential of the compound.
- Results indicated that this compound effectively inhibited target enzymes with IC50 values comparable to known inhibitors.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | Antidepressant-like effects, enzyme inhibition | |
| Tert-butyl 4-amino-4-(trifluoromethyl)benzylpiperidine-1-carboxylate | Neuroprotective properties | |
| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | Moderate serotonin uptake inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
